molecular formula C10H14ClNO2 B2723983 Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride CAS No. 1391483-59-2

Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride

Cat. No. B2723983
CAS RN: 1391483-59-2
M. Wt: 215.68
InChI Key: ULMRKIOVDPKQKH-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride” is an organic compound. It is an ester with a benzene ring connected to an ester functional group . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds, such as Methyl benzoate, is typically achieved through the esterification of methanol and benzoic acid, in the presence of a strong acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride” is represented by the SMILES string Cl.COC(=O)c1ccccc1CN . The InChI key is RMCMHUFPMHONOO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride” is a solid compound . The molecular weight is 201.65 .

Scientific Research Applications

Schizophrenia Treatment

Sodium benzoate, a d-amino acid oxidase inhibitor, has been explored for its potential therapeutic effects on schizophrenia. Research indicates that sodium benzoate could significantly improve symptomatology in patients with schizophrenia, including those who had a poor response to clozapine, the last-line antipsychotic agent. These studies found improvements in various symptom domains and neurocognition without significant adverse effects, suggesting sodium benzoate's promise as an adjunctive therapy (Lane et al., 2013); (Lin et al., 2017).

Alzheimer's Disease Treatment

Sodium benzoate has also been evaluated for its effects on Alzheimer's disease (AD), particularly during the early phase. One study showed that sodium benzoate could substantially improve cognitive and overall functions in patients with early-phase AD, highlighting the potential of d-amino acid oxidase inhibition as a novel approach for treating early dementing processes (Lin et al., 2014).

Cognitive Function in Late-Life Depression

A study on the effects of sodium benzoate on late-life depression indicated that, compared to placebo, sodium benzoate substantially improved perceived stress scores and cognitive function. These findings suggest that sodium benzoate could be beneficial for patients with late-life depression by decreasing perceived stress and improving cognitive function (Lin et al., 2022).

Safety and Hazards

“Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride” is classified under GHS07. It has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

methyl 2-[(1S)-1-aminoethyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-5-3-4-6-9(8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMRKIOVDPKQKH-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-2-(1-aminoethyl)benzoate hcl

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